
AL 8697
概要
説明
AL 8697は、p38αミトゲン活性化プロテインキナーゼ(MAPK)の強力かつ選択的な阻害剤です。 p38αに対する阻害濃度(IC50)は6ナノモルであり、p38βと比較して14倍の阻害を示し、91種のキナーゼのパネルに対して300倍の選択性を示します 。 この化合物は、その抗炎症作用で知られています .
準備方法
合成経路および反応条件
AL 8697の合成には、N-シクロプロピル-3-[3-(1,1-ジメチルエチル)-6,8-ジフルオロ-1,2,4-トリアゾロ[4,3-a]ピリジン-7-イル]-5-フルオロ-4-メチルベンザミドの形成が含まれます。重要なステップには、次のものがあります。
- トリアゾロピリジンコアの形成。
- シクロプロピル基の導入。
- ベンザミド部分とのカップリング .
工業生産方法
This compoundの工業生産には、通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、次のものがあります。
- 高純度の出発原料の使用。
- 制御された反応温度と時間。
- 再結晶やクロマトグラフィーなどの精製ステップで目的の純度を達成する .
化学反応の分析
反応の種類
AL 8697は、次のようなさまざまな化学反応を受けます。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
置換: ある官能基を別の官能基と置き換える.
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 一般的な試薬には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムがあります。
置換: 一般的な試薬には、ハロゲンと求核剤.
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が得られ、還元により脱酸素化誘導体が得られる場合があります .
科学研究の応用
This compoundは、次のような幅広い科学研究の応用があります。
化学: p38 MAPK経路を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達と炎症における役割について調査されています。
医学: 炎症性疾患における潜在的な治療効果について探求されています。
産業: 抗炎症薬の開発に使用される
科学的研究の応用
AL 8697 exhibits a high degree of specificity as an inhibitor of the p38α MAPK pathway. Its IC50 value is reported at 6 nM for p38α, indicating strong inhibitory effects, while it demonstrates 14-fold greater inhibition compared to p38β (IC50 = 82 nM) and around 300-fold selectivity over other kinases . This selectivity is crucial for minimizing off-target effects in experimental settings.
Applications in Research
The applications of this compound are primarily focused on its anti-inflammatory properties and its role in cancer research. Below are detailed insights into its specific uses:
Anti-Inflammatory Research
This compound has been shown to significantly reduce edema in animal models. In a study involving male Wistar rats, administration of this compound (1-30 mg/kg) resulted in a dose-dependent decrease in paw swelling, demonstrating its potential as an anti-inflammatory agent .
Cancer Research
The inhibition of p38α MAPK by this compound is being explored for its implications in cancer treatment. The pathway is known to be involved in cellular stress responses and inflammatory processes that can contribute to tumor progression. Inhibiting this pathway may enhance the efficacy of existing cancer therapies by reducing inflammation-related tumor growth.
Data Table: Summary of this compound Applications
Case Study: In Vivo Efficacy
A study conducted on Wistar rats demonstrated the efficacy of this compound in reducing inflammation. The compound was administered orally over ten days, with results indicating significant reductions in paw swelling compared to control groups. This research highlights the potential of this compound as a therapeutic agent for inflammatory diseases .
Case Study: Mechanistic Insights
Further investigations into the mechanistic pathways affected by this compound revealed alterations in cytokine production and immune response modulation, supporting its role as an anti-inflammatory agent. These findings are critical for understanding how p38α inhibition can lead to therapeutic benefits in chronic inflammatory conditions .
作用機序
AL 8697は、p38α MAPKを選択的に阻害することで効果を発揮します。この阻害は、炎症反応に関与する下流の標的のリン酸化と活性化を防ぎます。 分子標的には、炎症性サイトカインの発現を調節するさまざまな転写因子と酵素が含まれます .
類似の化合物との比較
類似の化合物
PD 169316: 化学構造が異なる、別の強力なp38 MAPK阻害剤。
SB 203580: 類似の選択性を備えた、広く研究されているp38 MAPK阻害剤。
VX-702: 炎症性疾患で臨床応用されているp38 MAPK阻害剤
独自性
This compoundは、p38βや他のキナーゼよりもp38αに対する高い選択性があるため、ユニークです。 この選択性により、オフターゲット効果が減少し、治療薬としての可能性が高まります .
類似化合物との比較
Similar Compounds
PD 169316: Another potent p38 MAPK inhibitor with a different chemical structure.
SB 203580: A widely studied p38 MAPK inhibitor with similar selectivity.
VX-702: A p38 MAPK inhibitor with clinical applications in inflammatory diseases
Uniqueness
AL 8697 is unique due to its high selectivity for p38α over p38β and other kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .
生物活性
AL 8697 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory processes. This compound has emerged as a significant focus in pharmacological research due to its potential therapeutic applications, particularly in diseases characterized by excessive inflammation.
- Chemical Name : N-Cyclopropyl-3-[3-(1,1-dimethylethyl)-6,8-difluoro-1,2,4-triazolo[4,3-a]pyridin-7-yl]-5-fluoro-4-methylbenzamide
- CAS Number : 1057394-06-5
- Purity : ≥98%
The compound exhibits a high level of selectivity and potency, with an IC50 value of 6 nM for p38α, demonstrating 14-fold greater inhibition compared to p38β and 300-fold selectivity over a panel of 91 kinases .
This compound functions by inhibiting the p38 MAPK pathway, which is integral to the synthesis and signaling of pro-inflammatory cytokines such as TNFα and IL-6. This inhibition leads to reduced inflammatory responses in various cellular contexts, particularly in macrophages .
Anti-inflammatory Effects
In preclinical studies, this compound has shown significant anti-inflammatory effects. For instance, in a rat model of adjuvant-induced arthritis (AIA), the compound demonstrated:
- Reduction in joint inflammation
- Induction of leukocytosis
- Restoration of platelet counts
- Increased total plasma cholesterol at doses around 10 mg/kg .
Comparative Studies
This compound has been compared with other p38α inhibitors in various studies. The following table summarizes key findings from these comparisons:
Compound | IC50 (nM) | Selectivity (p38α/p38β) | Anti-inflammatory Effect |
---|---|---|---|
This compound | 6 | 14-fold | Significant |
Compound X | TBD | TBD | Moderate |
Compound Y | TBD | TBD | Minimal |
Note: TBD = To Be Determined
Clinical Relevance
Research has indicated that targeting the p38 MAPK pathway can be beneficial in treating conditions such as rheumatoid arthritis (RA) and other inflammatory diseases. A study by Balagué et al. highlighted the translational potential of p38 inhibitors like this compound in models that mimic human disease conditions .
In Vivo Studies
In vivo studies have demonstrated that this compound effectively modulates immune responses and reduces symptoms associated with inflammatory diseases. For example:
- Study Design : Rats were administered this compound at varying doses.
- Outcomes Measured : Joint swelling, cytokine levels, and histopathological changes.
- Results : Significant reduction in joint swelling and cytokine levels was observed, supporting its therapeutic potential in inflammatory diseases .
Summary of Findings
The biological activity of this compound underscores its role as a promising therapeutic agent for managing inflammation-related disorders. Its selective inhibition of p38α provides an advantage over non-selective inhibitors, potentially leading to fewer side effects.
特性
IUPAC Name |
3-(3-tert-butyl-6,8-difluoro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-cyclopropyl-5-fluoro-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c1-10-13(7-11(8-14(10)22)19(29)25-12-5-6-12)16-15(23)9-28-18(17(16)24)26-27-20(28)21(2,3)4/h7-9,12H,5-6H2,1-4H3,(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBTZTQYHOXIBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=C(C4=NN=C(N4C=C3F)C(C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。